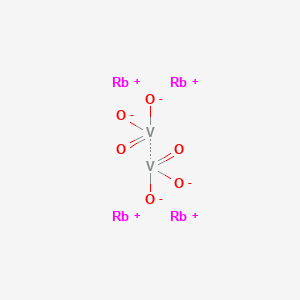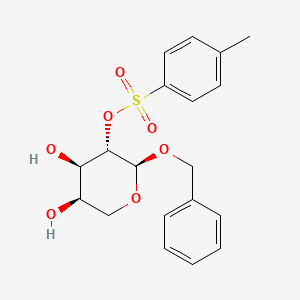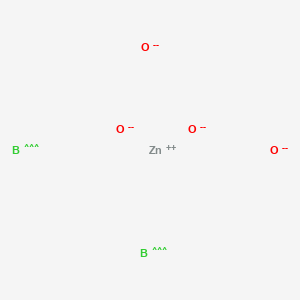
Boric acid(hbo2),zincsalt(2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid (HBO2), zinc salt (21): is a compound formed by the combination of boric acid and zinc in a 2:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is often used for its antiseptic, insecticidal, and flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of boric acid (HBO2), zinc salt (2:1) typically involves the reaction of boric acid with a soluble zinc salt, such as zinc chloride or zinc sulfate. The reaction is carried out in an aqueous solution, where boric acid reacts with the zinc salt to form the desired compound. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of boric acid (HBO2), zinc salt (2:1) involves large-scale reactions using high-purity reagents. The process includes dissolving boric acid in water, adding the zinc salt, and controlling the reaction parameters to achieve high yield and purity. The final product is then filtered, dried, and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Boric acid (HBO2), zinc salt (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different borate and zinc compounds.
Reduction: It can also participate in reduction reactions, where reducing agents convert it into lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formation of borate and zinc oxide.
Reduction: Formation of elemental boron and zinc.
Substitution: Formation of substituted borates and zinc compounds.
Scientific Research Applications
Boric acid (HBO2), zinc salt (2:1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and condensation reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of antibacterial and antifungal agents.
Industry: Applied in the production of flame retardants, insecticides, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of boric acid (HBO2), zinc salt (2:1) involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits biofilm formation and hyphal transformation of pathogens like Candida albicans, which are critical virulence factors.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Protein Interactions: The compound can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Metaboric Acid (HBO2): A related compound with similar properties but different molecular structure.
Orthoboric Acid (H3BO3): Another boric acid compound with distinct applications and properties.
Uniqueness: Boric acid (HBO2), zinc salt (2:1) is unique due to its specific combination of boric acid and zinc, which imparts unique properties such as enhanced stability and specific biological activities. Its applications in various fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
B2O4Zn-6 |
|---|---|
Molecular Weight |
151.0 g/mol |
InChI |
InChI=1S/2B.4O.Zn/q;;4*-2;+2 |
InChI Key |
UXDGEDQBHPSMCO-UHFFFAOYSA-N |
Canonical SMILES |
[B].[B].[O-2].[O-2].[O-2].[O-2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



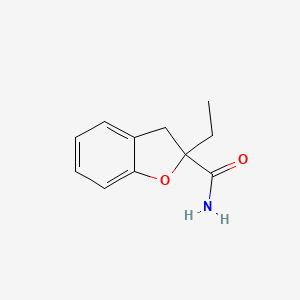
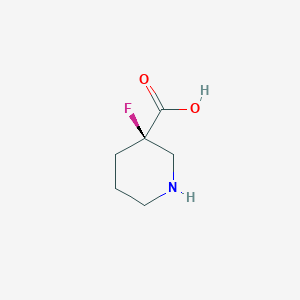
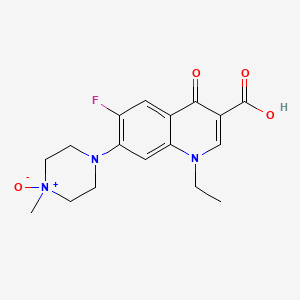




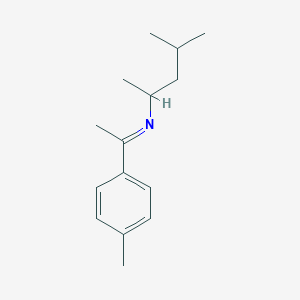
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
